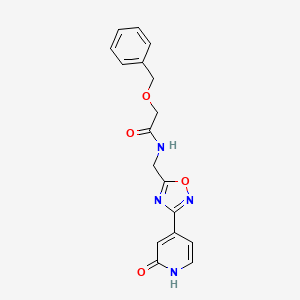

2-(苄氧基)-N-((3-(2-氧代-1,2-二氢吡啶-4-基)-1,2,4-噁二唑-5-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

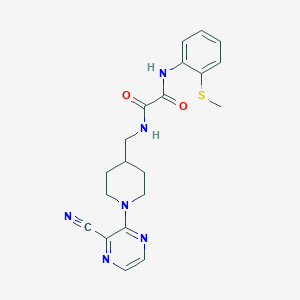

The compound appears to contain several functional groups including a benzyloxy group, an acetamide group, a dihydropyridinyl group, and an oxadiazolyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. The dihydropyridine and oxadiazole rings, in particular, would contribute to the compound’s aromaticity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions or redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzyloxy and acetamide groups could potentially increase the compound’s solubility in polar solvents .科学研究应用

Voltage-Dependent Anion Channel (VDAC) Inhibition

AKOS025327988: has been identified as a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral proteins in the outer mitochondrial membrane and play a pivotal role in the regulation of mitochondrial metabolism and apoptosis. The inhibition of VDAC can be crucial in the study of metabolic diseases and the development of anti-apoptotic therapies.

Apoptosis Prevention in Cell Models

Research indicates that AKOS025327988 can prevent apoptosis in cell models such as HEK-293 cells . By inhibiting selenium-induced VDAC oligomerization and cytochrome C release from mitochondria, it offers a potential pathway for therapeutic intervention in diseases where apoptosis is dysregulated.

Protection Against Mitochondrial Dysfunction

The compound has shown promise in protecting against mitochondrial dysfunction . This is particularly relevant in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s, where mitochondrial health is compromised.

Glucotoxicity Mediation in INS-1 Cells

In the context of diabetes research, AKOS025327988 has been used to study its effects on glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells . This application is significant for understanding the cellular mechanisms that lead to β-cell dysfunction in diabetes.

Study of Metabolic Pathways

Given its role in mitochondrial function, AKOS025327988 can be used to study various metabolic pathways . This includes research into the metabolic shifts that occur in cancer cells, known as the Warburg effect.

Neuroprotection Research

The compound’s ability to modulate mitochondrial function suggests its utility in neuroprotection research . It could be used to explore protective strategies against oxidative stress in neuronal cells, which is a common pathological feature in many neurodegenerative disorders.

Drug Discovery and Development

AKOS025327988: ’s interaction with VDAC and its role in apoptosis and mitochondrial function make it a candidate for drug discovery and development efforts . It could be part of a compound library screened for potential therapeutic agents targeting mitochondrial pathways.

Chemical Biology and Proteomics

As a tool in chemical biology, AKOS025327988 can aid in the identification and characterization of protein interactions within the mitochondrial membrane . This can further our understanding of the proteomic landscape of mitochondria and its implications in health and disease.

属性

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-14-8-13(6-7-18-14)17-20-16(25-21-17)9-19-15(23)11-24-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXNUCHECVEYSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2777102.png)

![ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate](/img/structure/B2777103.png)

![1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2777105.png)

![tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2777108.png)

![(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2777112.png)

![(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2777114.png)

![diethyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2777115.png)

![6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline](/img/structure/B2777116.png)

![2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2777123.png)